Introduction: The Cornerstone of Prostaglandin Synthesis
Introduction: The Cornerstone of Prostaglandin Synthesis
An In-depth Technical Guide to (+/-)-Corey Lactone 5-(4-phenylbenzoate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+/-)-Corey lactone 5-(4-phenylbenzoate) is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily recognized for its role in the total synthesis of prostaglandins and their analogues. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical application as a building block for complex therapeutic agents. The 4-phenylbenzoate moiety serves as a strategic protecting group, facilitating the stereocontrolled construction of the intricate prostaglandin skeleton. This document offers detailed, field-proven protocols and explains the underlying chemical principles, serving as a vital resource for professionals engaged in organic synthesis and drug development.
The prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their profound biological importance and scarce availability from natural sources spurred a monumental effort in the scientific community to achieve their chemical synthesis. A landmark achievement in this field was the development of a stereocontrolled synthetic route by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990.
At the heart of this strategy is a key bicyclic intermediate, now universally known as the Corey lactone.[1] The title compound, (+/-)-Corey lactone 5-(4-phenylbenzoate), is a protected derivative of this core structure. The 4-phenylbenzoate group is strategically placed on the secondary hydroxyl group (corresponding to the C-11 position in the final prostaglandin), serving two primary purposes:
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Stereochemical Control: Its steric bulk helps direct subsequent reactions to achieve the desired stereochemistry.
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Chemical Differentiation: It protects the hydroxyl group, allowing for selective manipulation of other functional groups in the molecule, such as the primary alcohol, which is the precursor to the upper side chain of the prostaglandin.[2]
This intermediate is central to the synthesis of numerous therapeutic agents, including analogues of PGF₂α used in the treatment of glaucoma, such as latanoprost and bimatoprost.[2][3]
Physicochemical Properties and Specifications
The fundamental properties of (+/-)-Corey lactone 5-(4-phenylbenzoate) are summarized below. It is crucial to distinguish between the racemic mixture and the specific enantiomers, which have distinct CAS numbers. The (-)-enantiomer is typically used for the synthesis of naturally occurring prostaglandins.[2]
| Property | Data | Reference(s) |
| IUPAC Name | (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-biphenylcarboxylate | [4] |
| Synonyms | Corey lactone 4-phenylbenzoate, BPCOD | [2][3] |
| CAS Number | 54382-73-9 (racemic); 31752-99-5 ((-)-enantiomer) | [2][4][5] |
| Molecular Formula | C₂₁H₂₀O₅ | [2] |
| Molar Mass | 352.386 g·mol⁻¹ | [4] |
| Appearance | White to off-white crystalline powder | [3] |
Synthesis of (+/-)-Corey Lactone 5-(4-phenylbenzoate)
The synthesis is a multi-step process that begins with readily available starting materials and involves the construction of the bicyclic lactone core, followed by the selective introduction of the 4-phenylbenzoate protecting group.
Overall Synthetic Workflow
The logical flow from a common starting material, cyclopentadiene, to the target intermediate is illustrated below. This pathway involves key transformations including a Diels-Alder reaction, Baeyer-Villiger oxidation, and a Prins reaction to install the necessary functional groups with the correct stereochemistry.[2][6]
Caption: Synthetic pathway to (+/-)-Corey lactone 5-(4-phenylbenzoate).
Part A: Detailed Protocol - Synthesis of (+/-)-Corey Lactone Diol
This protocol is based on well-established routes for producing the key diol precursor.[6]
Step 1: Synthesis of cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one
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Diels-Alder Reaction: Cyclopentadiene undergoes a [2+2] cycloaddition with dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc) to form a dichlorinated cyclobutanone adduct.
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Dechlorination: The adduct is treated with zinc dust in a suitable solvent like acetic acid or ammonium chloride to reductively remove the chlorine atoms.
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Baeyer-Villiger Oxidation: The resulting ketone is subjected to Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which inserts an oxygen atom adjacent to the carbonyl to form the γ-lactone, cis-2-oxabicyclo[3.3.0]oct-6-en-3-one.
Step 2: Prins Reaction to Form the Diol
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Reaction Setup: The unsaturated lactone from Step 1 is dissolved in a mixture of formic acid and a catalytic amount of a strong acid (e.g., sulfuric acid). Paraformaldehyde is added as the source of formaldehyde.
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Mechanism: The alkene undergoes an acid-catalyzed reaction with formaldehyde (Prins reaction), followed by intramolecular capture by the formic acid solvent to form a formate ester.
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Hydrolysis: The reaction mixture is then subjected to basic hydrolysis (e.g., with sodium hydroxide in methanol/water) to cleave the formate ester, yielding the target (+/-)-Corey lactone diol.[6] The product is a crystalline solid and can be purified by recrystallization.
Part B: Detailed Protocol - Selective Esterification
This step leverages the differential reactivity of the primary and secondary hydroxyl groups. The secondary alcohol is sterically more hindered, but electronic factors can be exploited for selective acylation.
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Reaction Setup: Dissolve (+/-)-Corey lactone diol (1 equivalent) in anhydrous pyridine or dichloromethane containing a base like 4-dimethylaminopyridine (DMAP). Cool the solution in an ice bath (0 °C).
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Acylation: Slowly add a solution of 4-phenylbenzoyl chloride (approximately 1.05 equivalents) in the same anhydrous solvent to the cooled solution. The use of slightly more than one equivalent ensures complete reaction of the more reactive hydroxyl group while minimizing di-acylation.
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Causality: The secondary hydroxyl group is selectively acylated over the primary one. While primary alcohols are typically more reactive, the specific conformation of the Corey lactone diol and the reaction conditions (use of pyridine/DMAP) facilitate the esterification at the C5 position.[2] The bulky 4-phenylbenzoyl chloride further enhances this selectivity.
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Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford pure (+/-)-Corey lactone 5-(4-phenylbenzoate).
Application in Stereocontrolled Prostaglandin Synthesis
The title compound is a versatile intermediate ready for the sequential and stereocontrolled introduction of the two side chains required to form the complete prostaglandin skeleton.
The Corey Pathway Workflow
The transformation from the protected lactone to a final prostaglandin, such as PGF₂α, follows a well-defined and logical sequence.[2][7]
Caption: Key transformations in the synthesis of PGF₂α from Corey lactone.
Detailed Protocol: Conversion to Prostaglandin F₂α
This protocol outlines the key steps to elaborate the intermediate into a final product.
Step 1: Oxidation to the Corey Aldehyde
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The primary alcohol of (+/-)-Corey lactone 5-(4-phenylbenzoate) is oxidized to an aldehyde. A variety of reagents can be used, with classic choices being Collins reagent (CrO₃·2Py) or pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.
Step 2: Installation of the ω-Side Chain
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The Corey aldehyde is subjected to a Horner-Wadsworth-Emmons reaction with the appropriate dimethylphosphonate ylide (e.g., dimethyl (2-oxoheptyl)phosphonate).
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This reaction stereoselectively forms an α,β-unsaturated ketone (enone) and attaches the lower side chain of the prostaglandin.[7]
Step 3: Stereoselective Reduction of the C-15 Ketone
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The ketone on the newly installed side chain (at the C-15 position) must be reduced to a specific (S)-alcohol.
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This is a critical stereochemical step. Reagents such as L-Selectride or other chiral reducing agents are employed to achieve high diastereoselectivity, yielding the desired 15(S) configuration.
Step 4: Lactone Reduction and Installation of the α-Side Chain
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The lactone functional group is reduced to a lactol (a cyclic hemiacetal) using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).
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This lactol exists in equilibrium with the open-chain hydroxy-aldehyde form, which is then immediately subjected to a Wittig reaction.
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The Wittig reagent used is the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide, which installs the upper α-side chain.
Step 5: Final Deprotection
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The final step involves the removal of the 4-phenylbenzoate protecting group from the C-11 hydroxyl group. This is typically achieved by basic hydrolysis (e.g., using potassium carbonate in methanol).
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Acidic workup yields the final target molecule, Prostaglandin F₂α.
Conclusion
(+/-)-Corey lactone 5-(4-phenylbenzoate) represents more than just a chemical compound; it is a testament to the power of strategic design in organic synthesis. As a key intermediate in the Corey synthesis, it provides a robust and versatile platform for the construction of a wide array of prostaglandins and their analogues. Its synthesis, while multi-stepped, is logical and high-yielding, and its clever use of a bulky protecting group enables the precise stereochemical control necessary for producing biologically active pharmaceuticals. This guide provides the foundational knowledge and practical protocols essential for researchers and scientists leveraging this critical building block in the ongoing development of novel therapeutics.
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